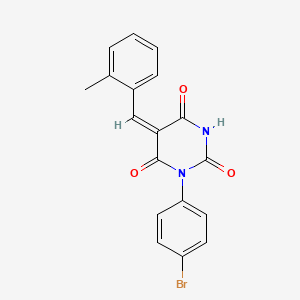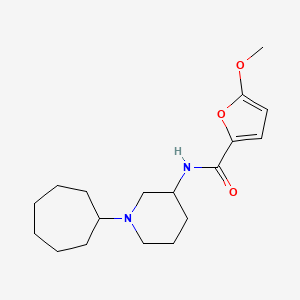![molecular formula C20H27N3O B6097480 2-(1-methyl-1H-pyrrol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B6097480.png)
2-(1-methyl-1H-pyrrol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-methyl-1H-pyrrol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide, also known as MPAA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAA is a synthetic compound that was first synthesized in 2012 by researchers at the University of California, San Diego. Since then, MPAA has been extensively studied for its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 2-(1-methyl-1H-pyrrol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide is not fully understood. However, studies have shown that this compound inhibits the activity of a protein called glycogen synthase kinase 3 beta (GSK3β). GSK3β is involved in various cellular processes, including cell proliferation and survival. Inhibition of GSK3β by this compound leads to the activation of various signaling pathways that induce cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce cell death in cancer cells by activating various signaling pathways. This compound has also been shown to have neuroprotective effects and can protect neurons from oxidative stress-induced damage. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(1-methyl-1H-pyrrol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide in lab experiments is its simplicity of synthesis. This compound can be synthesized relatively easily and quickly, making it an attractive compound for further research. Additionally, this compound has shown promising results in various studies, making it a potentially useful compound for various applications.
However, one of the main limitations of using this compound in lab experiments is its limited availability. This compound is not commercially available, and its synthesis requires specialized equipment and expertise. Additionally, the mechanism of action of this compound is not fully understood, which limits its potential applications.
Zukünftige Richtungen
There are several potential future directions for research on 2-(1-methyl-1H-pyrrol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide. One potential direction is to further study the anti-cancer properties of this compound and its potential use as a therapeutic agent for various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Finally, future research could focus on developing more efficient and cost-effective methods for synthesizing this compound.
Synthesemethoden
The synthesis of 2-(1-methyl-1H-pyrrol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with 1-(2-phenylethyl)-piperidin-3-ol in the presence of a coupling reagent. The resulting product is then treated with acetic anhydride to yield this compound. The synthesis of this compound is a relatively simple and straightforward process, making it an attractive compound for further research.
Wissenschaftliche Forschungsanwendungen
2-(1-methyl-1H-pyrrol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide has shown potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can induce cell death in cancer cells. This compound has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(1-methylpyrrol-3-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-22-12-9-18(15-22)14-20(24)21-19-8-5-11-23(16-19)13-10-17-6-3-2-4-7-17/h2-4,6-7,9,12,15,19H,5,8,10-11,13-14,16H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPIJJGCUBWIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)CC(=O)NC2CCCN(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)-4-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}piperazine](/img/structure/B6097402.png)
![2-(2-methoxyethyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6097410.png)

![N-benzyl-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6097420.png)
![methyl 4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-4-oxobutanoate](/img/structure/B6097434.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B6097440.png)


![5-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-isopropylisoxazole](/img/structure/B6097477.png)

![4-{[4-(2-pyridinylcarbonyl)-1-piperazinyl]carbonyl}-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B6097487.png)

![N-(2-ethoxyphenyl)-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6097504.png)
![4-methyl-5-[2-(5-methyl-2-furyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6097515.png)